Cas no 110567-21-0 ((1S,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol)

(1S,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol Chemical and Physical Properties
Names and Identifiers
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- (1S,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol
- (1S,2R)-2-[(Benzyloxy)methyl]cyclopent-3-en-1-ol
- (1s-trans)-2-[(phenylmethoxy)methyl]-3-cyclopenten-1-ol
- 1S,2R-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol
- 3-Cyclopenten-1-ol,2-[(phenylmethoxy)methyl]-, (1S,2R)-
- Entecavir Intermediate I
- (1S,2R)-2-(phenylmethoxymethyl)cyclopent-3-en-1-ol
- Entecavir inter-7
- Entecavir Intermediate N9
- (1S, 2R)-2-(BenzyloxyMethyl)cyclopent-3-enol
- (1S,2R)-2-(Benzyloxymethyl)-1-hydoxy-3-cyclopentene
- 1S,2R-2-[(Phenylmethoxy)methyl]-3-cyclo penten-1-ol
- (1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene
- (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene
- (1S,2R)-2-((benzyloxy)methyl)cyclopent-3-en-1-ol
- 3-Cyclopenten-1-ol, 2-[(phenylmethoxy)methyl]-, (1S,2R)-
- WACMQXMZXZTKIV-OLZOCXBDSA-N
- ANW-
- ZI
- MFCD09263486
- 110567-21-0
- A855329
- SCHEMBL2512920
- J-500407
- DTXSID70450876
- AMY30765
- (1S,2R)-2-(benzyloxymethyl)cyclopent-3-en-1-ol
- (1S,2R)-2-[(Benzyloxy)methyl]-3-cyclopenten-1-ol
- AKOS015917784
- CS-W005682
- GS-4072
- (1S,2R)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol; (1S-trans)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol;
-
- MDL: MFCD09263486
- Inchi: 1S/C13H16O2/c14-13-8-4-7-12(13)10-15-9-11-5-2-1-3-6-11/h1-7,12-14H,8-10H2/t12-,13+/m1/s1
- InChI Key: WACMQXMZXZTKIV-OLZOCXBDSA-N
- SMILES: O([H])[C@@]1([H])C([H])([H])C([H])=C([H])[C@]1([H])C([H])([H])OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
Computed Properties
- Exact Mass: 204.11500
- Monoisotopic Mass: 204.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5
- XLogP3: 1.9
Experimental Properties
- Color/Form: No data available
- Density: 1.112 g/cm3
- Melting Point: No data available
- Boiling Point: 318.9°C at 760 mmHg
- Flash Point: 135.492ºC
- Refractive Index: 1.565
- PSA: 29.46000
- LogP: 2.14020
(1S,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol Security Information
- Signal Word:warning
- Hazard Statement: H227-H302-H315-H319-H335
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Storage Condition:Store at 4 ° C, better storage at -4 ° C
(1S,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol Customs Data
- HS CODE:2909499000
- Customs Data:
China Customs Code:
2909499000Overview:
2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
(1S,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | GS-4072-10MG |
(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene |
110567-21-0 | >95% | 10mg |
£63.00 | 2025-02-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063317-25g |
(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene |
110567-21-0 | 97% | 25g |
¥299.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063317-100g |
(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene |
110567-21-0 | 97% | 100g |
¥1121.00 | 2024-08-09 | |
eNovation Chemicals LLC | D523828-1g |
(1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene |
110567-21-0 | 95% | 1g |
$280 | 2024-06-05 | |
ChemScence | CS-W005682-1g |
(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene |
110567-21-0 | 95.52% | 1g |
$8.0 | 2022-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063317-5g |
(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene |
110567-21-0 | 97% | 5g |
¥79.00 | 2024-08-09 | |
Chemenu | CM131550-10g |
(1S,2R)-2-((benzyloxy)methyl)cyclopent-3-en-1-ol |
110567-21-0 | 95% | 10g |
$954 | 2021-06-15 | |
Alichem | A019140985-25g |
(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene |
110567-21-0 | 95% | 25g |
$457.32 | 2023-09-04 | |
TRC | B287590-100mg |
(1S,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol |
110567-21-0 | 100mg |
$ 190.00 | 2023-04-18 | ||
eNovation Chemicals LLC | D555169-5g |
(1S,2R)-2-(BenzyloxyMethyl)-1-hydroxy-3-cyclopentene |
110567-21-0 | 97% | 5g |
$1220 | 2024-05-24 |
(1S,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol Suppliers
(1S,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol Related Literature
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
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4. Book reviews
Additional information on (1S,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol
Compound CAS No. 110567-21-0: (1S,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol
The compound CAS No. 110567-21-0, also known as (1S,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol, is a highly specialized organic molecule with significant potential in the fields of medicinal chemistry, pharmaceuticals, and biological research. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and development.
Structural Insights: The molecule consists of a cyclopentenol backbone with a benzyloxymethyl substituent at the 2-position. The stereochemistry at the 1S and 2R positions plays a crucial role in determining its physical properties and biological activity. Recent studies have highlighted the importance of stereochemistry in drug design, particularly in achieving desired pharmacokinetic profiles and minimizing adverse effects.
Synthesis and Characterization: The synthesis of (1S,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol involves multi-step organic reactions, including enantioselective synthesis techniques to achieve the desired stereochemistry. Advanced analytical methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to fully characterize this compound. These studies have provided valuable insights into its molecular geometry and electronic properties.
Biological Activity: Recent research has demonstrated that this compound exhibits potent biological activity in various assays. For instance, studies have shown its ability to modulate key enzymes involved in metabolic pathways, making it a promising candidate for the development of novel therapeutic agents. Additionally, its selectivity towards specific biological targets suggests potential applications in the treatment of diseases such as cancer, inflammation, and neurodegenerative disorders.
Applications in Drug Discovery: The compound's unique structure and stereochemical properties make it an attractive lead molecule for drug discovery programs. Researchers are actively exploring its potential as a scaffold for designing more potent and selective drug candidates. Collaborative efforts between academic institutions and pharmaceutical companies have further accelerated the exploration of its therapeutic potential.
Future Directions: Ongoing studies aim to optimize the compound's pharmacokinetic properties while maintaining its biological activity. Efforts are also being made to explore its mechanism of action at the molecular level, which could provide deeper insights into its therapeutic potential. Furthermore, the development of scalable synthetic routes for this compound is a critical area of focus to ensure its availability for large-scale preclinical and clinical studies.
In conclusion, CAS No. 110567-21-0, or (1S,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol, represents a significant advancement in organic chemistry with promising applications in drug development. Its unique structure, stereochemical properties, and biological activity position it as a valuable tool for researchers in various scientific disciplines.
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